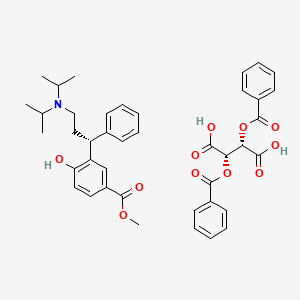

3-[(1R)-3-Bisisopropylamino-1-phenylpropyl-4-hydroxy Benzoic Acid Methyl Ester Dibenzoyl-D-tartaric Acid Salt

Overview

Description

3-[(1R)-3-Bisisopropylamino-1-phenylpropyl-4-hydroxy Benzoic Acid Methyl Ester Dibenzoyl-D-tartaric Acid Salt is a complex organic compound with the molecular formula C41H45NO11 and a molecular weight of 727.80 . This compound is primarily used in proteomics research and is not intended for diagnostic or therapeutic use .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1R)-3-Bisisopropylamino-1-phenylpropyl-4-hydroxy Benzoic Acid Methyl Ester Dibenzoyl-D-tartaric Acid Salt involves multiple steps. The key steps include the formation of the benzoic acid methyl ester derivative and the subsequent reaction with dibenzoyl-D-tartaric acid . Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the laboratory-scale procedures to ensure higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(1R)-3-Bisisopropylamino-1-phenylpropyl-4-hydroxy Benzoic Acid Methyl Ester Dibenzoyl-D-tartaric Acid Salt can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the ester group would yield an alcohol.

Scientific Research Applications

3-[(1R)-3-Bisisopropylamino-1-phenylpropyl-4-hydroxy Benzoic Acid Methyl Ester Dibenzoyl-D-tartaric Acid Salt is primarily used in proteomics research . It serves as a biochemical tool for studying protein interactions and functions. Additionally, it may have applications in the development of new pharmaceuticals and in the study of biological pathways .

Mechanism of Action

its structure suggests that it may interact with specific proteins or enzymes, potentially inhibiting or modifying their activity . The molecular targets and pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

- Methyl 3-[(1R)-3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-hydroxybenzoate

- Dibenzoyl-D-tartaric Acid

Uniqueness

3-[(1R)-3-Bisisopropylamino-1-phenylpropyl-4-hydroxy Benzoic Acid Methyl Ester Dibenzoyl-D-tartaric Acid Salt is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties . Its ability to interact with proteins and enzymes makes it a valuable tool in proteomics research.

Biological Activity

3-[(1R)-3-Bisisopropylamino-1-phenylpropyl-4-hydroxy Benzoic Acid Methyl Ester Dibenzoyl-D-tartaric Acid Salt, also referred to as the compound , is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

It features a dibenzoyl-D-tartaric acid moiety, which is known for its chiral properties and ability to form salts with various amines. The structural complexity of the compound contributes to its diverse biological activities.

Pharmacological Properties

- Antioxidant Activity : The presence of hydroxyl groups in the structure enhances its potential as an antioxidant. Studies indicate that compounds with similar structures exhibit significant free radical scavenging activity, which could be beneficial in preventing oxidative stress-related diseases .

- Antimicrobial Effects : Initial investigations suggest that derivatives of benzoic acid possess antimicrobial properties. The compound may inhibit bacterial growth through disruption of cell membrane integrity or interference with metabolic pathways .

- Anti-inflammatory Effects : Compounds containing hydroxybenzoic acids have been reported to exhibit anti-inflammatory properties. This may be attributed to their ability to inhibit pro-inflammatory cytokines and modulate immune responses .

- Chiral Resolution : The dibenzoyl-D-tartaric acid component is often utilized in the chiral resolution of racemic mixtures. This property is crucial in pharmaceutical applications where enantiomerically pure compounds are required for efficacy and safety .

The mechanisms through which this compound exerts its biological effects can be summarized as follows:

- Free Radical Scavenging : The hydroxyl groups in the compound can donate hydrogen atoms to free radicals, neutralizing them and preventing cellular damage.

- Membrane Interaction : The lipophilic nature of certain moieties allows for interaction with bacterial membranes, leading to increased permeability and cell lysis.

- Cytokine Modulation : By influencing signaling pathways related to inflammation, the compound may reduce the production of inflammatory mediators.

Case Study 1: Antioxidant Activity

A study conducted on related compounds demonstrated that those with similar structural characteristics exhibited significant antioxidant activity, effectively reducing oxidative stress markers in vitro. The results indicated a dose-dependent response, suggesting potential therapeutic applications in oxidative stress-related conditions.

Case Study 2: Antimicrobial Testing

In vitro testing against common bacterial strains revealed that derivatives of benzoic acid significantly inhibited bacterial growth. The compound's effectiveness was comparable to established antibiotics, highlighting its potential as an alternative antimicrobial agent.

Case Study 3: Chiral Resolution Application

Research on the use of dibenzoyl-D-tartaric acid salts for chiral resolution showed that they could effectively separate enantiomers of various pharmaceuticals. This application underscores the importance of this compound in drug development processes.

Properties

IUPAC Name |

(2S,3S)-2,3-dibenzoyloxybutanedioic acid;methyl 3-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31NO3.C18H14O8/c1-16(2)24(17(3)4)14-13-20(18-9-7-6-8-10-18)21-15-19(23(26)27-5)11-12-22(21)25;19-15(20)13(25-17(23)11-7-3-1-4-8-11)14(16(21)22)26-18(24)12-9-5-2-6-10-12/h6-12,15-17,20,25H,13-14H2,1-5H3;1-10,13-14H,(H,19,20)(H,21,22)/t20-;13-,14-/m10/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTYHCVNJYDVBJD-XUJFBUFBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)C(=O)OC)O)C(C)C.C1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(CC[C@H](C1=CC=CC=C1)C2=C(C=CC(=C2)C(=O)OC)O)C(C)C.C1=CC=C(C=C1)C(=O)O[C@@H]([C@@H](C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H45NO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10747176 | |

| Record name | (2S,3S)-2,3-Bis(benzoyloxy)butanedioic acid--methyl 3-{(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl}-4-hydroxybenzoate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

727.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1294517-15-9 | |

| Record name | (2S,3S)-2,3-Bis(benzoyloxy)butanedioic acid--methyl 3-{(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl}-4-hydroxybenzoate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.